molecular formula C20H17N3O3 B14275834 Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester CAS No. 129944-95-2

Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester

Cat. No.: B14275834
CAS No.: 129944-95-2
M. Wt: 347.4 g/mol
InChI Key: QLNHXKOAEOORIL-UHFFFAOYSA-N
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Description

Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of hydrazinecarboxylic acid, featuring a pyrenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester typically involves the reaction of hydrazinecarboxylic acid with ethyl chloroformate in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Base: Triethylamine or pyridine

    Temperature: Room temperature to slightly elevated temperatures (20-40°C)

    Reaction Time: Several hours to overnight

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes for efficiency.

Chemical Reactions Analysis

Types of Reactions

Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Pyrene-1-carboxylic acid derivatives.

    Reduction: Hydrazine derivatives with varying degrees of substitution.

    Substitution: Compounds with new functional groups replacing the ester or amino groups.

Scientific Research Applications

Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical assays.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The pyrenylamino group can engage in π-π stacking interactions with aromatic systems, while the ester group can undergo hydrolysis to release active hydrazine derivatives. These interactions can modulate various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinecarboxylic acid, ethyl ester
  • Hydrazinecarboxylic acid, phenylmethyl ester
  • Hydrazinecarboxylic acid, tert-butyl ester

Uniqueness

Hydrazinecarboxylic acid, 2-[(1-pyrenylamino)carbonyl]-, ethyl ester is unique due to the presence of the pyrenylamino group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with aromatic systems and in the synthesis of complex organic molecules.

Properties

CAS No.

129944-95-2

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

ethyl N-(pyren-1-ylcarbamoylamino)carbamate

InChI

InChI=1S/C20H17N3O3/c1-2-26-20(25)23-22-19(24)21-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3,(H,23,25)(H2,21,22,24)

InChI Key

QLNHXKOAEOORIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC(=O)NC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1

Origin of Product

United States

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